6-Tert-butyl-2-[1-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-Tert-butyl-2-[1-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that includes a tert-butyl group, a dihydropyridazinone ring, and a piperidinyl-pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-[1-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidinyl-Pyrimidinone Moiety: This involves the reaction of a suitable piperidine derivative with a pyrimidinone precursor under controlled conditions.
Introduction of the Tert-Butyl Group: This step is usually achieved through alkylation reactions using tert-butyl halides in the presence of a base.
Cyclization to Form the Dihydropyridazinone Ring: This step involves the cyclization of the intermediate compounds under acidic or basic conditions to form the dihydropyridazinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-[1-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its stability and reactivity can be exploited in the development of new materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-[1-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
6-Tert-butyl-2-[1-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one: This compound shares structural similarities with other dihydropyridazinone derivatives.
Piperidinyl-Pyrimidinone Derivatives: These compounds have similar core structures but may differ in their substituents, leading to different properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-tert-butyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-18(2,3)14-5-6-16(24)23(20-14)13-7-9-22(10-8-13)15-11-17(25)21(4)12-19-15/h5-6,11-13H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAKXGTYGMWYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C3=CC(=O)N(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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